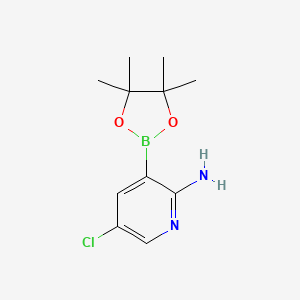

2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the CAS number 1256958-60-7 . It is also known as N-methyl-2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using the Gaussian09 software package and DFT calculations performed through B3LYP-D3/6-311++G (d, p) basis sets . The exact details of the structure are not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 278.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The topological polar surface area is 76.3 Ų .Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

Compounds with similar structures are known to participate in borylation reactions . In these reactions, the boron atom in the dioxaborolane ring can form a covalent bond with a carbon atom in another molecule, facilitated by a transition metal catalyst .

Biochemical Pathways

The compound doesn’t directly interact with biochemical pathways as it’s primarily used in chemical synthesis rather than biological systems . .

Result of Action

The primary result of the action of 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is the formation of new covalent bonds during chemical reactions . The exact products depend on the other reactants and conditions of the reaction.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves the reaction of 2-nitroaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-nitroaniline", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-nitroaniline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent such as ethanol or methanol.", "Step 2: Add a palladium catalyst such as palladium acetate or palladium on carbon to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solid that has formed.", "Step 5: Wash the solid with a suitable solvent to remove any impurities.", "Step 6: Recrystallize the product from a suitable solvent to obtain pure 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline." ] } | |

Número CAS |

849236-22-2 |

Nombre del producto |

2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Fórmula molecular |

C12H17BN2O4 |

Peso molecular |

264.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.